N-(3,5-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(3,5-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a synthetic compound that belongs to the class of thienopyrimidines. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of dichlorophenyl and dimethylthieno groups, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactionsThe reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, purification through crystallization, and the use of advanced analytical techniques to monitor the reaction progress .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been investigated for its anticancer and antimicrobial properties.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Piritrexim: A synthetic antifolate with antitumor properties.
Indole Derivatives: Compounds with diverse biological and clinical applications.
Pyrazolo[3,4-d]pyrimidines: Compounds with potential anticancer activity.
Uniqueness
N-(3,5-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, such as the dichlorophenyl and dimethylthieno groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3S/c1-7-8(2)20-14-12(7)13(17-6-18-14)19-11-4-9(15)3-10(16)5-11/h3-6H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWWZMDNNASZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC(=CC(=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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